Ethyl 2-((4-bromo-1H-indol-3-yl)thio)acetate
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Overview
Description
Ethyl 2-((4-bromo-1H-indol-3-yl)thio)acetate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring substituted with a bromo group at the 4-position and a thioacetate group at the 3-position, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-bromo-1H-indol-3-yl)thio)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-1H-indole and ethyl bromoacetate.
Thioether Formation: The 4-bromo-1H-indole is reacted with sodium thiosulfate to form the corresponding thioether intermediate.
Esterification: The thioether intermediate is then esterified with ethyl bromoacetate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-bromo-1H-indol-3-yl)thio)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thioacetate group can be oxidized to form sulfoxides or sulfones, or reduced to form thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Major Products Formed
Substitution: New indole derivatives with different substituents at the 4-position.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Ethyl 2-((4-bromo-1H-indol-3-yl)thio)acetate has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer, inflammation, and microbial infections.
Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives and their interactions with various biological targets.
Chemical Biology: It is employed in the design and synthesis of chemical probes to study biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-((4-bromo-1H-indol-3-yl)thio)acetate is largely dependent on its interactions with biological targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The bromo and thioacetate groups can further influence the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of specific biological pathways, contributing to the compound’s therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-((4-bromo-1H-indol-3-yl)thio)acetate can be compared with other indole derivatives, such as:
Ethyl 2-(1H-indol-3-yl)acetate: Lacks the bromo and thioacetate groups, resulting in different biological activities.
4-Bromo-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of the thioacetate group, leading to different chemical reactivity and biological properties.
1H-Indole-3-thiol: Lacks the bromo and ester groups, affecting its chemical and biological behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other indole derivatives.
Properties
Molecular Formula |
C12H12BrNO2S |
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Molecular Weight |
314.20 g/mol |
IUPAC Name |
ethyl 2-[(4-bromo-1H-indol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C12H12BrNO2S/c1-2-16-11(15)7-17-10-6-14-9-5-3-4-8(13)12(9)10/h3-6,14H,2,7H2,1H3 |
InChI Key |
PISRPXQQPZALGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=CNC2=C1C(=CC=C2)Br |
Origin of Product |
United States |
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